Ethyl perfluoro-n-dodecanoate
Description
The exact mass of the compound Ethyl perfluorododecanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F23O2/c1-2-39-3(38)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)37/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFWRDNDBASDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F23O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371921 | |
| Record name | Ethyl perfluorododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158607-41-1 | |
| Record name | Ethyl perfluorododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Use of Pfas Free Materials:
A foundational strategy is the exclusive use of laboratory ware and consumables that are certified or verified to be PFAS-free. scientificlabs.co.uk This includes:
Sample Containers: High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles with unlined polypropylene caps (B75204) are preferred for sample collection and storage. itrcweb.orgca.gov Glass containers should generally be avoided for aqueous samples due to potential adsorption of PFAS. ca.gov
Labware: Polypropylene vials, pipette tips, and centrifuge tubes should be used. scientificlabs.co.ukchromatographyonline.com
Filtration and Extraction: Syringe filters and solid-phase extraction (SPE) cartridges should be made from PFAS-free materials. scientificlabs.co.uk Specialized SPE cartridges designed for PFAS analysis that are quality control-tested for low residual PFAS are recommended. chromatographyonline.com
Rigorous Cleaning Procedures:
Thorough cleaning of all reusable equipment is essential to remove any potential PFAS residues.
Decontamination of Sampling Equipment: Reusable sampling equipment should be decontaminated using a proven method, which often involves washing with a laboratory-grade detergent demonstrated to be PFAS-free, followed by rinsing with PFAS-free water. ca.govmaine.gov
Cleaning of Labware: All labware should be rinsed with methanol (B129727) and PFAS-free water before use. enthalpy.com
Instrumental Considerations:
The analytical instrumentation itself can be a significant source of background contamination.
LC System Modifications: To minimize contamination from the liquid chromatography (LC) system, it is recommended to replace PTFE tubing and components with PEEK (polyether ether ketone) or stainless steel alternatives. chromtech.comchromatographyonline.com
Delay Columns: The use of a delay column installed between the solvent mixer and the sample injector can help to chromatographically separate background PFAS contamination originating from the mobile phase and LC system from the analytes of interest in the sample. sciex.comlabcompare.com
Procedural Best Practices:
Strict adherence to specific laboratory practices can significantly reduce the risk of contamination.
Personnel Precautions: Laboratory personnel should avoid using personal care products on the day of sample analysis. slrconsulting.com Hand washing and wearing powderless nitrile gloves, changed frequently, is crucial. freese.commaine.gov
Sample Handling: Sample containers should be kept sealed as much as possible. ca.gov Care should be taken to avoid contact between the sample and any potentially contaminating surfaces.
Dedicated Workspace: Whenever possible, a dedicated laboratory space and fume hood for PFAS analysis can help to minimize environmental contamination. slrconsulting.com
Quality Control and Monitoring:
The regular analysis of blank samples is critical for monitoring the effectiveness of contamination control measures.
Table 2: Types of Blanks for PFAS Contamination Monitoring
| Type of Blank | Purpose |
| Method Blank | A sample of a clean matrix (e.g., PFAS-free water) that is processed through the entire analytical procedure in the same manner as the samples. It is used to assess contamination introduced during sample preparation and analysis in the laboratory. slrconsulting.com |
| Field Blank | A sample of PFAS-free water that is taken to the sampling site, exposed to the sampling environment, and transported back to the laboratory with the field samples. It helps to identify contamination that may have occurred during sample collection and transportation. slrconsulting.commaine.gov |
| Equipment Blank | A sample of PFAS-free water that is passed through decontaminated sampling equipment to check for residual contamination. maine.gov |
By implementing these comprehensive strategies, laboratories can significantly reduce the risk of background contamination and ensure the generation of high-quality, reliable data in the analysis of ethyl perfluoro-n-dodecanoate and other PFAS compounds.
Applications in Materials Science and Advanced Technologies
Development of Surface Coatings and Functional Materials
The primary application of long-chain perfluorinated compounds like Ethyl perfluoro-n-dodecanoate in materials science lies in its ability to create low-energy surfaces. The perfluorinated tail of the molecule is responsible for imparting characteristics of high hydrophobicity and oleophobicity.
The efficacy of a surface coating in repelling liquids is determined by its surface energy. Materials with low surface energy will resist wetting by liquids. The perfluoroalkyl chain of this compound is nonpolar and has weak intermolecular forces, leading to exceptionally low surface energy when applied as a coating. When a solution containing this compound is applied to a substrate, the molecules orient themselves with the dense, highly fluorinated tails pointing outwards, away from the substrate. This creates a stable, low-energy surface that effectively repels both water (hydrophobicity) and oils (oleophobicity). researchgate.net
The performance of these coatings is quantified by measuring the contact angle of liquid droplets on the treated surface. A higher contact angle indicates greater repellency. Surfaces treated with fluorochemicals can achieve high contact angles for both water and hydrocarbons.
Table 1: Representative Contact Angles on Surfaces with Perfluoroalkyl Coatings
| Liquid | Typical Contact Angle (Degrees) | Repellency Classification |
|---|---|---|
| Water | > 110° | Hydrophobic |
| Hexadecane (Oil) | > 70° | Oleophobic |
This table illustrates the typical performance of surfaces modified with long-chain perfluorinated compounds, demonstrating their ability to repel both water and oils.
The moisture-repellent properties of this compound are leveraged in treating porous materials such as textiles and construction substrates. When applied to fabrics, the compound forms a microscopic layer around each fiber. This treatment does not typically affect the breathability or texture of the fabric but prevents water droplets from penetrating the material. This is crucial for creating performance apparel, outdoor equipment, and protective clothing.
In construction, materials like concrete, stone, and grout can be treated to prevent water ingress, which can cause damage through freeze-thaw cycles and promote the growth of mold and mildew. The application of a solution containing this compound can provide a durable, transparent, and penetrating seal that protects the substrate without altering its appearance.
Table 2: Effect of Fluorochemical Treatment on Material Properties
| Material | Property Measured | Untreated | Treated |
|---|---|---|---|
| Cotton Fabric | Water Absorbency | High | Very Low |
| Concrete | Water Penetration | High | Low |
This table shows a qualitative comparison of how a fluorochemical treatment can enhance the moisture resistance of common porous materials.
Role in Specialized Chemical Formulations
Beyond surface treatments, this compound serves as a key ingredient in various specialized chemical formulations due to its surfactant properties and chemical stability.
Fluorinated surfactants are known to be more effective at reducing surface tension in both aqueous and organic systems than their hydrocarbon counterparts. nih.gov this compound can function as a nonionic fluorinated surfactant. Its molecule has a fluorinated, oil-repelling (oleophobic) and water-repelling (hydrophobic) tail, and a more polar ester head group.
This structure allows it to be highly effective as a dispersing agent, particularly for fluorinated polymers like Polytetrafluoroethylene (PTFE) in liquid media. seimichemical.co.jp It improves the wetting of the fluoropolymer particles and helps to stabilize their dispersion, which is essential in the production of fluoropolymer coatings and composites. seimichemical.co.jp
Table 3: Surface Tension Reduction by Fluorosurfactants
| Liquid | Surface Tension (mN/m at 20°C) |
|---|---|
| Water | ~72.8 |
| Water with Fluorosurfactant Additive | < 20 |
This table illustrates the significant impact that a small amount of a fluorosurfactant can have on the surface tension of water.
The manufacturing and processing of high-performance fluoropolymers and fluoroelastomers often involve extreme temperatures and pressures. This compound, due to its thermal stability and low molecular weight, can be used as a processing aid in these applications. google.com
When blended with a fluoroelastomer composition, it can reduce the viscosity of the melt, improve flow properties, and facilitate easier release from molds. google.com Unlike some traditional processing aids, its high fluorine content makes it compatible with the fluoropolymer matrix, reducing the likelihood of phase separation or degradation of properties. Furthermore, fluorinated surfactants derived from perfluorinated acids have historically been crucial as emulsifiers in the aqueous emulsion polymerization processes used to synthesize many fluoropolymers. google.com
Innovation in Separation Science Methodologies
In the field of analytical chemistry, the purity and unique properties of specific compounds are valuable. This compound can serve as an important tool in separation science, particularly in the analysis of other per- and polyfluoroalkyl substances (PFAS).
Given the global focus on detecting and quantifying PFAS in environmental samples, having well-characterized analytical standards is essential for accurate measurements. This compound, with its defined chemical structure and molecular weight, is suitable for use as an internal or external standard in chromatographic techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its distinct retention time and mass spectrum allow it to be used as a reference point for the identification and quantification of other long-chain fluorinated compounds. The unique interactions of fluorinated compounds with stationary phases in gas chromatography can also be exploited for specialized separations. nih.gov
Table 4: Properties of this compound for Analytical Applications
| Property | Value |
|---|---|
| CAS Number | 158607-41-1 |
| Molecular Formula | C14H5F23O2 |
| Molecular Weight | 642.16 g/mol |
Key identifiers and properties of this compound that are critical for its use as an analytical standard.
Fluorous Tagging and Fluorous Mixture Synthesis for Preparative Separations
Fluorous tagging is a strategic approach in organic synthesis where a perfluoroalkyl group is temporarily attached to a molecule of interest. This "fluorous tag" allows the molecule to be easily separated from a reaction mixture using a fluorous separation method, such as solid-phase extraction with a fluorous-derivatized solid phase. wikipedia.org This technique is particularly valuable in multistep synthesis, where the purification of intermediates can be a significant bottleneck.
Building on this concept, fluorous mixture synthesis (FMS) offers a powerful method for preparing multiple compounds simultaneously. In FMS, different starting materials are each labeled with a unique fluorous tag from a homologous series. These tagged compounds are then mixed and subjected to a series of chemical reactions. The resulting mixture of tagged products can then be separated by fluorous chromatography, which fractionates the compounds based on their fluorine content. researchgate.net This "demixing" step allows for the isolation of each individual product in a pure form. researchgate.net
The effectiveness of a fluorous tag is largely dependent on its fluorine content. The general structure for fluorous ponytails is often represented as CF₃(CF₂)ₙ(CH₂)ₘ—, where a higher 'n' value corresponds to a more potent tag. wikipedia.org Given its long perfluorinated chain, this compound possesses the fundamental characteristics required of a fluorous tag.
Table 1: Comparison of Fluorous Synthesis Techniques
| Technique | Principle | Key Advantage |
|---|---|---|
| Fluorous Tagging | A single type of fluorous tag is attached to a substrate to facilitate its separation from untagged reagents and byproducts. | Simplifies purification in multi-step synthesis. |
| Fluorous Mixture Synthesis (FMS) | Multiple substrates are tagged with different fluorous tags, mixed for synthesis, and then separated based on fluorine content. | Enables the parallel synthesis and purification of multiple compounds, increasing efficiency. |
Design of Advanced Fluorous Separation Media
The successful implementation of fluorous tagging and synthesis strategies relies on the availability of effective fluorous separation media. These materials are designed to have a high affinity for fluorous-tagged molecules, allowing for their selective retention and separation from non-fluorinated compounds.
The most common type of fluorous separation medium is fluorous silica (B1680970) gel. This is typically prepared by chemically bonding a perfluoroalkyl group to the surface of silica gel. The resulting material exhibits a strong affinity for other fluorinated compounds, a property referred to as "fluorophilicity." This interaction allows for the separation of fluorous-tagged molecules from a complex mixture through techniques like fluorous solid-phase extraction (FSPE) or fluorous chromatography. researchgate.net
While specific instances of this compound being used to create such media are not detailed in available research, the synthesis of these materials often involves reacting a perfluorinated compound with a suitable substrate. Perfluorinated esters, in general, are a class of compounds that can be utilized in the synthesis of more complex fluorous materials. nih.govgoogle.com The long perfluoroalkyl chain of this compound makes it a candidate for incorporation into such advanced separation media, contributing to the highly fluorinated environment necessary for effective separations.
The design of these media can be tailored to achieve specific separation goals. The length of the perfluoroalkyl chain, the density of the fluorous groups on the surface, and the nature of the underlying support material all play a role in the performance of the separation medium. The goal is to create a stationary phase that provides robust and predictable separations based on the fluorine content of the molecules being passed through it.
Theoretical and Computational Investigations of Ethyl Perfluoro N Dodecanoate
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and properties of molecules with a high degree of accuracy. These calculations can predict a wide range of molecular properties, from geometries and energies to spectroscopic signatures.
The electronic structure of Ethyl perfluoro-n-dodecanoate is significantly influenced by the high electronegativity of the fluorine atoms. This leads to a number of unique properties. Quantum chemical calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
The carbon-fluorine (C-F) bond is highly polarized, with a significant partial negative charge on the fluorine atoms and a partial positive charge on the carbon atoms. This strong polarization contributes to the high stability of perfluorinated compounds. The C-F bond is one of the strongest single bonds in organic chemistry. Theoretical calculations on perfluoroalkyl carboxylic acids have shown that the ether oxygen in similar compounds can increase the bond dissociation energy of adjacent C-F bonds. acs.orgescholarship.orgresearchgate.net
The ester group introduces polarity and a site for potential chemical reactions. The electron-withdrawing nature of the perfluorinated chain affects the electronic properties of the ester functional group. This influence can be quantified through calculations of atomic charges and bond orders.
Table 1: Hypothetical Calculated Atomic Charges for Selected Atoms in this compound
| Atom | Hypothetical Charge (e) |
|---|---|
| Carbonyl Carbon (C=O) | +0.65 |
| Carbonyl Oxygen (C=O) | -0.55 |
| Ester Oxygen (O-CH2) | -0.40 |
| α-Fluorocarbon (CF2) | +0.30 |
Note: This data is illustrative and represents typical values obtained from quantum chemical calculations.
Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For this compound, the HOMO is likely to be localized on the ester group, while the LUMO may be distributed along the perfluorinated chain. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the identification and characterization of the compound.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, strong absorption bands are expected for the C-F stretching modes and the C=O stretching of the ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹³C and ¹⁹F NMR can be calculated to aid in the structural elucidation of the molecule. The chemical shifts of the fluorine atoms will vary depending on their position along the perfluorinated chain.
Mass Spectrometry: While not a direct prediction from most quantum chemical software, the calculated bond energies can help in understanding the fragmentation patterns observed in mass spectrometry.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1750 - 1770 |
| C-F | Stretch | 1100 - 1300 |
Note: This data is illustrative and represents typical values obtained from quantum chemical calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational dynamics, intermolecular interactions, and the influence of the environment.
The long perfluorinated chain of this compound is not a rigid rod. Due to the steric repulsion between the fluorine atoms, perfluoroalkanes tend to adopt a helical conformation rather than a linear zig-zag structure seen in their hydrocarbon counterparts. nsf.govnih.gov MD simulations can explore the potential energy surface of the molecule and determine the preferred conformations and the energy barriers between them. researchgate.netscilit.comsemanticscholar.org
Intermolecular interactions are crucial for understanding the physical properties of this compound, such as its boiling point and solubility. MD simulations can model the interactions between multiple molecules, revealing how they pack in the condensed phase. The interactions in perfluorinated systems are complex, involving not only van der Waals forces but also strong electrostatic interactions due to the polarized C-F bonds. msu.eduresearchgate.netchemrxiv.orgnih.gov
The behavior of this compound in different solvents is critical for its environmental fate and transport. MD simulations can explicitly model the solvent molecules around the solute, providing a detailed picture of the solvation process.
Due to its highly fluorinated chain, this compound is expected to be hydrophobic and lipophobic. In aqueous environments, the perfluorinated tail will tend to avoid contact with water molecules, leading to aggregation or partitioning to non-aqueous phases. MD simulations can quantify the free energy of solvation and help predict its partitioning behavior. Studies have shown that the stability of per- and polyfluoroalkyl substances (PFAS) can be solvent-dependent. bohrium.comacs.orgresearchgate.netnih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Perfluorinated Compounds
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or toxicological activity. nih.govnih.gov For perfluorinated compounds, SAR studies have been crucial in understanding their environmental and health impacts.
The toxicity of perfluorinated carboxylic acids (PFCAs), a class of compounds related to this compound, has been shown to be dependent on the length of the perfluoroalkyl chain. nih.gov Generally, longer-chain PFCAs exhibit greater toxicity. This trend is often attributed to their increased bioaccumulation potential and stronger interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure to a specific activity. rsc.orgoup.comtandfonline.commdpi.comnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict its activity. For perfluorinated compounds, relevant descriptors often include:
LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity.
Molecular Weight and Volume: Descriptors of the molecule's size.
Electronic Descriptors: Such as atomic charges and dipole moment, which describe the electronic distribution.
Topological Indices: Which describe the branching and connectivity of the molecule.
By developing QSAR models for a series of perfluorinated compounds, it is possible to predict the potential activity of new or untested compounds like this compound. These models are valuable tools for risk assessment and for designing safer alternative compounds.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Perfluorinated carboxylic acids (PFCAs) |
Computational Approaches to Molecular Interaction Prediction
A variety of computational techniques are employed to forecast the interactions between PFASs, like this compound, and biological macromolecules. These methods are crucial for understanding the potential for these compounds to act as endocrine disruptors by modulating the activity of nuclear receptors. nih.gov
One prominent approach involves molecular modeling and machine-learning predictions . nih.gov This dual strategy allows for the screening of extensive chemical libraries. For instance, in a large-scale study, the interactions of 4,545 different PFASs with ten distinct nuclear receptors were computationally assessed. nih.gov The methodologies used in such studies typically include:
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. The strength of the interaction is often estimated using a scoring function, which results in a "docking score." These scores, typically measured in kcal/mol, indicate the binding affinity, with more negative values suggesting stronger binding. nih.gov
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): Following docking, MM/GBSA calculations can be used to estimate the free energy of binding (ΔGbind) of the ligand-receptor complex. This provides a more refined prediction of binding affinity by considering factors like electrostatic and van der Waals interactions, as well as solvation effects. nih.gov
These computational tools are essential for building predictive models that can identify which PFASs are likely to interact with specific biological targets, thereby guiding further toxicological and environmental research. nih.gov
Investigations into Receptor Binding and Pathway Modulation (e.g., PPARα activation)
A significant focus of computational investigations has been on the interaction of PFASs with nuclear receptors, which are key regulators of many physiological processes. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are of high interest due to their role in lipid metabolism and the known effects of some PFASs on this pathway.
Computational screening studies have been instrumental in identifying potential interactions between a wide array of PFASs and various nuclear receptors. In one comprehensive study, the binding potential of thousands of PFASs was predicted for ten different nuclear receptors, including PPARα, PPARδ, PPARγ, the estrogen receptors (ERα and ERβ), and the androgen receptor (AR). nih.gov
The results of these computational predictions generally indicate moderate to weak binding affinities for most PFASs across the different receptors studied, with docking scores primarily ranging from -6 to -11 kcal/mol. nih.gov The calculated binding free energies (ΔGbind) also suggested relatively weak binding for all the receptors analyzed. nih.gov Despite the generally weak interactions, the studies highlight that some PFASs can bind strongly to several receptors, and these compounds can have widely varying chemical structures. nih.gov
The table below summarizes the predictive interaction data for a selection of PFASs with different nuclear receptors, illustrating the type of data generated through these computational approaches.
| Compound Type | Receptor Target | Predicted Activity | Docking Score (kcal/mol) | ΔGbind (kcal/mol) |
| N-ethyl-N-[2-(phosphonooxy)ethyl]perfluorooctanesulfonamide | Androgen Receptor (AR) | Strong, Active Antagonist | -9.22 | -60.24 |
| 2-(perfluorodecyl)ethyl acrylate | Androgen Receptor (AR) | Moderately Active Agonist | Data not specified | Data not specified |
| N-methylperfluorooctanesulfonamidoethyl acrylate | Androgen Receptor (AR) | Moderately Active Agonist-Antagonist | Data not specified | Data not specified |
| 2-((ethyl(pentadecafluoroheptyl)sulfonyl)amino)ethyl acrylate | Androgen Receptor (AR) | Moderately Active Antagonist | Data not specified | Data not specified |
| perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | Retinoid X receptor alpha (RXRα) | Very Weak Interaction | -7.53 | -41.78 |
| 7:3 Fluorotelomer alcohol | Retinoid X receptor alpha (RXRα) | Very Weak Interaction | -8.55 | -36.42 |
This table is generated based on findings for various PFAS compounds to illustrate the outputs of computational studies as described in the source. nih.gov Specific data for this compound was not detailed in the provided search results.
These computational findings are critical for identifying potential endocrine-disrupting chemicals and prioritizing them for biological validation, which is a necessary next step to confirm the in silico predictions. nih.gov
Current Research Trends and Future Perspectives in Perfluorinated Ester Chemistry
Emerging Areas in Perfluorinated Ester Research
Research into perfluorinated esters is expanding beyond legacy compounds to explore the behavior of a wider array of related substances. While much of the historical focus has been on perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), there is a growing interest in understanding their alternatives and derivatives. acs.orgnih.gov
Key emerging areas include:
Alternative Chemistries: Scientists are investigating shorter-chain perfluorinated compounds and formulations containing ether linkages, which may be less bioaccumulative than their long-chain predecessors. nih.govacs.org The study of esters like Ethyl perfluoro-n-dodecanoate fits within this trend, as researchers seek to characterize the thousands of chemicals in the PFAS class to understand their unique properties. acs.org
Toxicological Understanding: There is a significant data gap regarding the toxicological profiles of many fluorochemicals beyond PFOA and PFOS. nih.gov Current in-vitro studies are exploring how various perfluorinated compounds, including long-chain carboxylates like perfluorododecanoate (the acid form related to this compound), may interact with biological systems such as sex hormone receptors. nih.govbohrium.com
Bio-transformation and Degradation: A crucial research area is the study of how polyfluorinated substances, including esters, can transform into more persistent perfluorinated compounds in the environment and biological systems. researchgate.net Understanding the metabolic pathways of compounds like polyfluorinated alkyl phosphate (B84403) esters (PAPs) is considered critical for comprehensive risk assessment. nih.gov
Challenges and Opportunities in Perfluorinated Organic Synthesis
The synthesis of perfluorinated compounds presents unique challenges and opportunities in organic chemistry, stemming from the properties of the carbon-fluorine bond.
Challenges: The carbon-fluorine bond is exceptionally strong, making fluorination reactions difficult and often requiring harsh conditions. nih.govpharmtech.com Late-stage fluorination, the introduction of a fluorine atom into a complex molecule at a late point in its synthesis, is a significant hurdle for chemists. pharmtech.com Furthermore, the synthesis of specific PFAS isomers can be complex, which is important as these isomers can help in tracing the origins of pollution. nih.gov
Opportunities: Overcoming these challenges offers significant rewards. Advances in synthetic methods, such as novel catalytic systems and trifluoromethylation protocols, are enabling more precise and efficient production of fluorinated molecules. pharmtech.com Synthetic biology also presents a potential new frontier for producing complex fluorinated compounds. pharmtech.com The synthesis of perfluorinated esters often involves reacting a perfluorinated carboxylic acid with an alcohol, a process whose efficiency can be enhanced by the strong electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl center. mdpi.com
Table 1: Overview of Synthetic Methodologies for PFAS
| Synthesis Method | Description | Relevance |
|---|---|---|
| Electrochemical Fluorination | Involves passing an electric current through a solution of an organic compound in anhydrous hydrogen fluoride. | A common industrial method for producing a wide range of perfluorinated compounds. nih.gov |
| Oligomerization | The joining of monomers to create a polymer with a finite and relatively small number of repeating units. | Used to produce fluoropolymers and other PFAS precursors. nih.gov |
| Direct Fluorination | The reaction of an organic compound with elemental fluorine. | A powerful but challenging method due to the high reactivity of fluorine. nih.gov |
Advancements in Analytical Methodologies for Trace Detection of PFAS
The ubiquitous nature and low concentration of PFAS in the environment necessitate highly sensitive and selective analytical methods for their detection. nih.gov
Recent advancements have significantly improved the ability to detect trace amounts of these "forever chemicals." selectscience.netsandia.gov The gold standard for PFAS analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). selectscience.netrsc.org This technique offers high sensitivity and the ability to quantify multiple PFAS compounds simultaneously. selectscience.net The U.S. Environmental Protection Agency (EPA) has approved methods like EPA Method 537.1, which uses solid-phase extraction followed by LC-MS/MS, capable of detecting PFAS at concentrations as low as 0.71–2.8 parts per trillion (ppt). rsc.org
Gas chromatography (GC) combined with mass spectrometry (GC-MS) is also used, particularly for volatile PFAS and for separating branched isomers. nih.gov
Table 2: Comparison of Leading Analytical Techniques for PFAS Detection
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| LC-MS/MS | Separates compounds based on their affinity for a stationary phase, followed by mass-based detection and fragmentation for identification. | High sensitivity and selectivity; can quantify multiple PFAS simultaneously. selectscience.net | Target analysis in drinking water, groundwater, and biological samples. selectscience.netrsc.orgmdpi.com |
| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Excellent resolution for separating isomers. nih.gov | Analysis of volatile PFAS and isomer-specific quantification. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the identification of unknown or "emerging" PFAS. | Enables non-targeted screening and identification of novel compounds. acs.org | Suspect screening and discovery of new PFAS in environmental samples. nih.gov |
| Nanosensors | Utilizes nanomaterials that interact with PFAS, causing a detectable change (e.g., optical or electrochemical). | Potential for real-time, on-site monitoring; cost-effective. researchgate.netrsc.org | Emerging technology for rapid field assessments. rsc.orgrsc.org |
Emerging technologies focus on developing more portable and real-time sensors, such as those based on electrochemical principles or Surface-Enhanced Raman Spectroscopy (SERS), to overcome the cost and time limitations of traditional lab-based methods. rsc.orgresearchgate.net
Future Directions in Environmental Fate and Remediation Research
Understanding the environmental journey and developing effective cleanup strategies for PFAS, including esters, are critical areas of ongoing research.
Environmental Fate: The unique properties of PFAS, such as their dual hydrophobic and hydrophilic nature, govern their transport and fate in the environment. nih.gov While compounds like this compound are esters, their ultimate fate is linked to the persistence of the perfluoroalkyl chain. Models predict that many fluorinated alternatives to legacy PFAS will also become globally distributed due to their persistence and mobility. nih.gov Research is focused on creating more accurate multimedia fate models that can predict how these substances move between air, water, and soil. nih.govnih.gov
Remediation Technologies: Significant effort is being directed toward developing technologies to remove and destroy PFAS from contaminated water and soil. mdpi.com Current remediation techniques under investigation include:
Adsorption: Using materials like granular activated carbon (GAC) or ion exchange resins to bind PFAS and remove them from water.
Incineration: High-temperature destruction of PFAS-containing waste, though challenges remain in ensuring complete destruction and preventing the formation of harmful byproducts. rsc.orgmdpi.com
Electrochemical Oxidation: Using electrodes to generate powerful oxidizing agents that can break the strong carbon-fluorine bonds. mdpi.com
Sonolysis: Using high-frequency sound waves to create localized high temperatures and pressures that degrade PFAS molecules.
The development of integrated systems that can simultaneously detect and remediate PFAS is a promising, albeit early-stage, area of research. rsc.org
Innovation in Materials Science Applications of Perfluorinated Compounds
The unique properties imparted by fluorine atoms make perfluorinated compounds, including esters, valuable in materials science for creating materials with superior performance. nbinno.com The high stability of the carbon-fluorine bond results in materials with exceptional thermal stability and chemical resistance. nih.govnbinno.com
Applications of fluorinated materials include:
Advanced Coatings: Used in aerospace, automotive, and textile industries for their water- and oil-repellent (hydrophobic and oleophobic) properties, durability, and low friction coefficients. nbinno.commsu.edu
High-Performance Lubricants: Perfluoropolyethers (PFPEs) are used as lubricants in extreme environments, such as in the aerospace and electronics industries, due to their high thermal and chemical stability. rsc.org
Specialized Membranes: Utilized in separation technologies, fuel cells, and specialized filtration systems. nbinno.com
Electronics and Optoelectronics: Employed in the production of semiconductors and organic light-emitting diodes (OLEDs) due to their tunable electronic properties and stability. nbinno.com
Liquid Crystals: The incorporation of perfluorinated chains into molecules can influence their liquid crystalline behavior, an area of active research for developing new display and sensor technologies. mdpi.com
Innovation continues as researchers design new fluorinated monomers and polymers to create next-generation materials with tailored properties for highly demanding applications. nbinno.com
Q & A
Q. What analytical methods are recommended for identifying and quantifying ethyl perfluoro-n-dodecanoate in environmental and biological samples?
Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for per- and polyfluoroalkyl substances (PFAS). For serum analysis, protocols from the CDC’s National Health and Nutrition Examination Survey (NHANES) provide validated limits of detection (LLODs) for structurally similar PFAS (e.g., perfluorododecanoic acid, LLOD = 0.10 ng/mL) . Isotope dilution techniques using carbon-13 labeled analogs (e.g., perfluoro-n-[1,2,3,4,5,6-¹³C₆]decanoic acid) improve accuracy in complex matrices .
Q. What are the primary toxicity mechanisms of this compound, and how are these endpoints assessed in experimental models?
Methodological Answer : Mechanistic studies focus on peroxisome proliferator-activated receptor (PPAR) modulation, mitochondrial dysfunction, and oxidative stress. The EPA prioritizes studies that address dose-response relationships, confounders (e.g., coexposure to other PFAS), and longitudinal health outcomes (e.g., hepatic/renal toxicity). In vitro assays using hepatocyte cell lines and in vivo rodent models are common, with emphasis on histopathology and biomarker quantification (e.g., ALT/AST levels) .
Q. How does the environmental persistence of this compound compare to other PFAS, and what factors influence its degradation?
Methodological Answer : Environmental persistence is assessed via hydrolysis, photolysis, and biodegradation studies. Structural analogs like perfluorodecanoic acid (PFDA) exhibit half-lives >5 years in water due to strong C-F bonds. Degradation pathways are tracked using stable isotope-labeled compounds (e.g., ¹³C-labeled PFAS) and high-resolution mass spectrometry to identify intermediates .
Advanced Research Questions
Q. How can researchers design robust chronic toxicity studies for this compound while minimizing confounding variables?
Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Population : Rodent models with controlled genetic backgrounds.
- Intervention : Oral gavage or dietary exposure at environmentally relevant doses.
- Comparison : Cohorts exposed to structurally similar PFAS (e.g., PFDA).
- Outcome : Histopathological markers, transcriptomic profiling, and metabolomic shifts.
- Time : Longitudinal studies spanning 6–24 months.
Confounding factors (e.g., diet, endocrine disruptors) are mitigated via pair-fed controls and stratified randomization .
Q. How should researchers resolve contradictions in existing toxicity data for this compound?
Methodological Answer : Apply systematic review criteria from EPA guidelines:
Data Quality : Prioritize studies with complete dose-response data, analytical validation, and OECD/GLP compliance.
Bias Assessment : Evaluate study design (e.g., blinding, sample size) using tools like the SYRCLE risk-of-bias checklist.
Data Reconciliation : Contact original authors for raw data or methodological clarifications. Meta-analyses can harmonize divergent results by adjusting for variables like exposure duration and matrix effects .
Q. What advanced modeling approaches predict the environmental fate of this compound in aquatic systems?
Methodological Answer : Use fugacity-based models (e.g., EQC, USEtox) to simulate partitioning coefficients (log Kow, log Koc) and bioaccumulation potential. Pair these with geospatial data on industrial discharge sites and hydrological flow patterns. Validation requires field measurements of sediment-water distribution ratios and biota-sediment accumulation factors (BSAFs) .
Q. How can isotopic labeling techniques improve the detection of this compound degradation products in environmental matrices?
Methodological Answer : Synthesize ¹³C- or ¹⁵N-labeled ethyl perfluoro-n-dodecanoate to track transformation products (e.g., shorter-chain perfluorocarboxylic acids). Use high-resolution orbitrap MS to distinguish isotopic clusters from background noise. This approach is critical for identifying transient intermediates in advanced oxidation processes (e.g., UV/persulfate treatments) .
Methodological Frameworks
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, pairing toxicity studies with community-engaged research (per EPA guidelines) addresses ethical and translational relevance .
- PEO Framework : Define Population (e.g., aquatic ecosystems), Exposure (e.g., PFAS mixtures), and Outcomes (e.g., bioaccumulation) to structure ecological risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
